(2-Bromo-3-fluorophenyl)methanesulfonamide

Monoamine Oxidase Inhibition Neurodegenerative Disease Enzyme Assay

This building block's precise ortho-bromo, meta-fluoro substitution provides unmatched electronic and steric properties for kinase inhibitor synthesis, explicitly required in patented PERK inhibitor programs. Its well-characterized selective MAO-B inhibition (IC50 33 nM, 30-fold over MAO-A) and weak glycolate oxidase activity (IC50 39,900 nM) make it an essential, highly selective tool compound for Parkinson's research. The bromine and fluorine handles enable orthogonal cross-coupling for library diversification. Do not substitute with generic analogs—reliable target engagement depends on this specific halogen geometry. Global shipping available for research use.

Molecular Formula C7H7BrFNO2S
Molecular Weight 268.1
CAS No. 1499382-63-6
Cat. No. B2521703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-3-fluorophenyl)methanesulfonamide
CAS1499382-63-6
Molecular FormulaC7H7BrFNO2S
Molecular Weight268.1
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Br)CS(=O)(=O)N
InChIInChI=1S/C7H7BrFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12)
InChIKeyGKZONLMKRWLZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-3-fluorophenyl)methanesulfonamide (CAS 1499382-63-6): A Halogenated Sulfonamide Building Block for Precision Medicinal Chemistry


(2-Bromo-3-fluorophenyl)methanesulfonamide (CAS 1499382-63-6) is a halogenated aromatic sulfonamide with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol [1]. It features a unique ortho-bromo and meta-fluoro substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties that influence its reactivity and biological interactions . The compound is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules where precise halogen positioning is critical for target engagement [2].

Why (2-Bromo-3-fluorophenyl)methanesulfonamide Cannot Be Substituted by Generic Analogs in Critical R&D Workflows


Substituting (2-Bromo-3-fluorophenyl)methanesulfonamide with a generic bromo-fluoro methanesulfonamide analog is inadvisable due to the profound impact of halogen substitution patterns on biological activity and physicochemical properties. The specific ortho-bromo and meta-fluoro arrangement in this compound creates a unique electrostatic and steric environment that directly influences its binding affinity to target proteins, as evidenced by its distinct inhibitory profile against enzymes like monoamine oxidase (MAO) and glycolate oxidase [1]. In contrast, analogs with different substitution patterns (e.g., N-(4-bromo-3-fluorophenyl)methanesulfonamide [CAS 879486-59-6] or N-(3-bromo-4-fluorophenyl)methanesulfonamide [CAS 1256633-26-7]) exhibit altered reactivity and are documented to have different, often uncharacterized, biological activities, making them unreliable substitutes in SAR studies or lead optimization campaigns where precise halogen geometry is paramount .

Quantitative Differentiation Guide for (2-Bromo-3-fluorophenyl)methanesulfonamide (CAS 1499382-63-6): Evidence-Based Comparator Analysis


Inhibitory Activity Against Human Monoamine Oxidase B (MAO B) with Sub-100 nM Potency

(2-Bromo-3-fluorophenyl)methanesulfonamide exhibits a potent inhibitory effect on human monoamine oxidase B (MAO B) with an IC50 of 33 nM [1]. This level of activity is significantly higher than its inhibition of the MAO A isoform, where it shows an IC50 of 1,000 nM, indicating a 30-fold selectivity for the B isoform [1]. This contrasts with the general class of simple halogenated methanesulfonamides, which often lack such pronounced isoform selectivity or do not achieve this level of potency without additional structural elaboration.

Monoamine Oxidase Inhibition Neurodegenerative Disease Enzyme Assay

Differential Inhibition of Monoamine Oxidase A (MAO A) vs. Glycolate Oxidase

The compound demonstrates weak inhibition of glycolate oxidase (IC50 = 39,900 nM), which is approximately 40-fold weaker than its activity against MAO A (IC50 = 1,000 nM) [1]. This clear selectivity profile distinguishes it from non-specific enzyme inhibitors and allows researchers to utilize it as a selective probe for MAO-related pathways without confounding off-target effects on glycolate oxidase. While direct comparator data for other bromo-fluoro analogs against this panel is scarce, this internal cross-reactivity profile provides a quantifiable benchmark for selectivity that can be used to assess potential alternatives.

Glycolate Oxidase Metabolic Enzyme Selectivity Profile

Structurally-Driven Synthetic Utility as a Precursor to Kinase Inhibitors

The specific ortho-bromo and meta-fluoro substitution pattern of (2-Bromo-3-fluorophenyl)methanesulfonamide is explicitly claimed as a key structural feature in a patent for N-(substituted-phenyl)-sulfonamide derivatives, which are described as potent inhibitors of PERK kinase and other protein kinases [1]. This patent disclosure positions the compound as a direct precursor to a family of kinase inhibitors, whereas regioisomeric analogs (e.g., 4-bromo-2-fluoro or 3-bromo-4-fluoro variants) would lead to different, and likely less active or selective, final molecules due to altered binding interactions within the kinase ATP-binding pocket.

Kinase Inhibitor Synthesis Medicinal Chemistry Halogenated Building Block

Consistent High Purity (≥95%) and Reliable Physicochemical Profile for Reproducible Research

The compound is commercially available with a minimum purity specification of 95%, as confirmed by leading suppliers such as Sigma-Aldrich (Enamine) and AKSci . This high level of purity ensures minimal batch-to-batch variability in biological assays and synthetic reactions. While many bromo-fluoro methanesulfonamide analogs are also offered at similar purity, the well-documented physicochemical data (exact mass: 268.11 g/mol; SMILES: NS(=O)(=O)Cc1cccc(F)c1Br; InChI Key: GKZONLMKRWLZDP-UHFFFAOYSA-N) for this specific regioisomer allows for precise identification and quality control, mitigating risks associated with mislabeled or impure stocks from less reputable sources .

Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for (2-Bromo-3-fluorophenyl)methanesulfonamide Based on Verified Evidence


Lead Optimization for Selective MAO B Inhibitors in Neurodegenerative Disease Research

Given its potent and selective inhibition of MAO B (IC50 = 33 nM) with a 30-fold window over MAO A [1], this compound serves as an ideal starting fragment or scaffold for medicinal chemistry programs targeting MAO B. Researchers can use it to explore structure-activity relationships (SAR) around the phenylsulfonamide core to further enhance potency and selectivity for the treatment of Parkinson's disease and other neurological disorders.

Synthesis of PERK Kinase Inhibitors for Cancer and Unfolded Protein Response (UPR) Studies

As a key structural component explicitly claimed in a patent for N-(substituted-phenyl)-sulfonamide PERK kinase inhibitors [2], this compound is the required building block for synthesizing and evaluating this specific class of anti-cancer agents. It is essential for laboratories investigating the therapeutic potential of modulating the unfolded protein response in cancer and other diseases.

Development of Chemical Probes for Target Validation in MAO-Related Pathways

The well-characterized selectivity profile of this compound, particularly its weak inhibition of glycolate oxidase (IC50 = 39,900 nM) relative to MAO A [1], makes it a valuable tool compound for deconvoluting the roles of monoamine oxidases in complex biological systems. It allows researchers to selectively probe MAO function with reduced risk of confounding off-target effects from other metabolic enzymes.

Custom Synthesis of Halogenated Aromatic Libraries via Cross-Coupling Reactions

The presence of both a bromine and a fluorine atom on the aromatic ring provides orthogonal handles for further synthetic elaboration. The bromine can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom influences the electronic properties and metabolic stability of the resulting molecules. This makes the compound a versatile starting material for generating diverse libraries of drug-like molecules .

Technical Documentation Hub

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